molecular formula C12H13BrN4O2 B6051636 2-BROMO-4-[(Z)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]-6-METHOXYPHENOL

2-BROMO-4-[(Z)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]-6-METHOXYPHENOL

Cat. No.: B6051636
M. Wt: 325.16 g/mol
InChI Key: KHJQRLRAJWZNEE-NSIKDUERSA-N
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Description

2-BROMO-4-[(Z)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]-6-METHOXYPHENOL is a complex organic compound that features a bromine atom, a triazole ring, and a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-[(Z)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]-6-METHOXYPHENOL typically involves multiple steps. One common method starts with the bromination of a suitable phenol derivative, followed by the introduction of the triazole ring through a cyclization reaction. The final step involves the formation of the imino linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-4-[(Z)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]-6-METHOXYPHENOL can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2-BROMO-4-[(Z)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]-6-METHOXYPHENOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-BROMO-4-[(Z)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]-6-METHOXYPHENOL involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom and methoxy group can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-4-[(Z)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]-PHENOL: Lacks the methoxy group, which can affect its reactivity and biological activity.

    4-[(Z)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]-6-METHOXYPHENOL:

Uniqueness

The presence of both the bromine atom and the methoxy group in 2-BROMO-4-[(Z)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]-6-METHOXYPHENOL makes it unique compared to similar compounds. These functional groups can enhance its reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-bromo-4-[(Z)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O2/c1-7-15-16-8(2)17(7)14-6-9-4-10(13)12(18)11(5-9)19-3/h4-6,18H,1-3H3/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJQRLRAJWZNEE-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N=CC2=CC(=C(C(=C2)Br)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1/N=C\C2=CC(=C(C(=C2)Br)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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